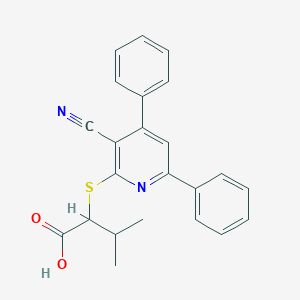![molecular formula C10H17N B1227947 6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-beta-pinene: is a derivative of beta-pinene, a bicyclic monoterpene hydrocarbon. Beta-pinene is a naturally occurring compound found in the essential oils of many plants, particularly coniferous trees. The introduction of an amino group at the third position of the beta-pinene molecule results in 3-amino-beta-pinene, which exhibits unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-beta-pinene typically involves the following steps:
Epoxidation of beta-pinene: Beta-pinene is first converted to beta-pinene oxide using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like Pseudozyma antarctica lipase B (Novozym®435) in ethyl acetate.
Industrial Production Methods: Industrial production of 3-amino-beta-pinene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-beta-pinene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents like chlorine or bromine, followed by nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Nitro-beta-pinene, nitroso-beta-pinene.
Reduction: Various amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
3-Amino-beta-pinene has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-amino-beta-pinene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Analgesic Effects: It modulates pain receptors and pathways, providing relief from pain.
Comparison with Similar Compounds
Alpha-pinene: Another isomer of pinene with similar biological activities but different structural properties.
Beta-pinene: The parent compound of 3-amino-beta-pinene, lacking the amino group.
Limonene: A monoterpene with similar applications in the fragrance and flavor industry.
Uniqueness of 3-Amino-beta-pinene:
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C10H17N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9H,1,4-5,11H2,2-3H3 |
InChI Key |
ZEKALTOSWFXTCN-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(=C)C(C2)N)C |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1227864.png)

![N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1227866.png)

![N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine](/img/structure/B1227869.png)


![(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1227876.png)



![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-5-methyl-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1227882.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1227883.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1227886.png)
